EPZ020411

PRMT6 Biochemical Assay Selectivity

Researchers studying PRMT6-driven cancers face confounding data when using pan-PRMT inhibitors with undefined selectivity. EPZ020411 is the first validated, selective PRMT6 tool compound, delivering unambiguous target attribution critical for reproducible epigenetic research. • Biochemical IC₅₀ = 10 nM with >10-fold selectivity over PRMT1 (11.9-fold) and PRMT8 (22.3-fold) • Cellular H3R2me2a IC₅₀ = 0.637 μM in A375 melanoma cells; subcutaneous bioavailability = 65.6% with >12 h exposure above IC₅₀ in rodent models • Demonstrated efficacy in glioblastoma xenograft models Supplied with full analytical QC documentation. Standardized global cold-chain logistics ensure research continuity.

Molecular Formula C25H38N4O3
Molecular Weight 442.6 g/mol
Cat. No. B10762462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ020411
Molecular FormulaC25H38N4O3
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4
InChIInChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28)
InChIKeyQMDKVNSQXPVCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EPZ020411: Core Identity and Potency


EPZ020411 is an aryl pyrazole-based small molecule that functions as a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6) [1]. It is the first well-characterized tool compound specifically developed for PRMT6 target validation, exhibiting a biochemical IC₅₀ of 10 nM [2]. Due to its established potency and selectivity profile, EPZ020411 is the standard reference compound for studies investigating PRMT6 biology and its role in cancer [3].

EPZ020411: Why Substitution Fails


EPZ020411 cannot be substituted with other PRMT6 inhibitors or pan-PRMT inhibitors without significant experimental compromise. Unlike pan-Type I PRMT inhibitors (e.g., MS023) or other PRMT6-targeting compounds, EPZ020411 exhibits a specific combination of biochemical potency, intra-family selectivity, and validated in vivo pharmacokinetics that is essential for unambiguous target engagement studies. Its distinct selectivity window against PRMT1/8 is narrow but critically defined, whereas other inhibitors may have either broader or untested selectivity profiles, leading to confounding off-target effects and unreliable in vivo data [1]. Substitution risks misinterpretation of PRMT6-specific functions and invalidates cross-study comparisons [2].

EPZ020411: Evidence-Based Selection


Biochemical Potency and Selectivity vs. PRMT1/8

EPZ020411 demonstrates a defined selectivity window against the closely related Type I PRMTs, PRMT1 and PRMT8. It inhibits PRMT6 with an IC₅₀ of 10 nM, while its potency against PRMT1 is 119 nM (11.9-fold difference) and against PRMT8 is 223 nM (22.3-fold difference) [1]. This contrasts with broader PRMT inhibitors like MS023, which has IC₅₀ values of 4 nM for PRMT6, 30 nM for PRMT1 (7.5-fold), and 5 nM for PRMT8 (1.25-fold), offering a less pronounced intra-family selectivity profile .

PRMT6 Biochemical Assay Selectivity

Cellular Target Engagement at H3R2me2a

In cellular assays, EPZ020411 reduces PRMT6-mediated H3R2 dimethylation (H3R2me2a) with an IC₅₀ of 0.637 ± 0.241 μM in A375 melanoma cells overexpressing PRMT6 [1][2]. Crucially, an inactive analog (Compound 15) did not produce an IC₅₀ at concentrations up to 20 μM, confirming on-target activity [2]. The potency of EPZ020411 on a PRMT1-specific methylmark is >10-fold less, aligning with its biochemical selectivity [2].

PRMT6 Cellular Assay H3R2me2a

In Vivo Pharmacokinetics and Bioavailability

EPZ020411 is validated for in vivo use, exhibiting a bioavailability of 65.6 ± 4.3% following subcutaneous (s.c.) dosing in rats [1]. This is a key differentiator from many tool compounds that lack published in vivo PK data. Following a 5 mg/kg s.c. dose, its unbound blood concentration remains above the biochemical IC₅₀ for more than 12 hours [1][2]. In contrast, its oral bioavailability is poor (<5%), making s.c. or other parenteral routes the required method of administration [2].

PRMT6 Pharmacokinetics In Vivo Tool

Selectivity Across PRMT Family Members

EPZ020411 exhibits high selectivity against a panel of other histone methyltransferases. It is >100-fold selective for PRMT6 over PRMT3, PRMT4, PRMT5, and PRMT7 in biochemical assays [1][2]. This broad selectivity profile is essential for minimizing off-target effects in complex biological systems, a feature that distinguishes it from less well-characterized inhibitors. For example, SGC6870 is a PRMT6 inhibitor with an IC₅₀ of 77 nM, but its broader selectivity profile is less established [3].

PRMT6 Selectivity Methyltransferase

In Vivo Efficacy in Glioblastoma Model

EPZ020411 has demonstrated in vivo efficacy in a glioblastoma (GBM) brain tumor xenograft model, providing direct evidence of its utility in cancer research. In Ncr nu/nu mice, daily subcutaneous administration of EPZ020411 at 10 mg/kg for three weeks significantly reduced tumor invasion and migration [1]. This finding corroborates in vitro data showing that PRMT6 inhibition reduces GBM cell invasion, and it demonstrates that EPZ020411 can achieve pharmacologically relevant exposure in vivo [1].

PRMT6 In Vivo Glioblastoma

EPZ020411: Research and Industrial Applications


PRMT6 Target Validation in Cancer Cells

For researchers investigating the specific role of PRMT6 in cancer biology, EPZ020411 is the preferred tool compound. Its defined selectivity over PRMT1 (11.9-fold) and PRMT8 (22.3-fold) , combined with its potent cellular activity on the H3R2me2a mark (IC₅₀ = 0.637 μM) [1], allows for unambiguous attribution of phenotypic effects to PRMT6 inhibition. This is particularly critical when studying cancer types where PRMT6 overexpression is a known driver, such as melanoma and glioblastoma [2].

In Vivo Pharmacodynamics and Efficacy

EPZ020411 is uniquely positioned for in vivo target validation due to its well-characterized pharmacokinetic profile. With a subcutaneous bioavailability of 65.6% and sustained exposure above the biochemical IC₅₀ for over 12 hours [3], it is suitable for repeat-dosing studies in rodent disease models, such as the glioblastoma xenograft model where it has shown efficacy [4]. This contrasts with other PRMT6 tool compounds for which such comprehensive in vivo data are lacking, making EPZ020411 the default choice for translating in vitro findings to in vivo systems.

Biomarker Studies of H3R2 Methylation

Given the unique role of PRMT6 as the sole enzyme known to methylate the H3R2 position [5], EPZ020411 is the essential reagent for studies focusing on this specific histone mark. The demonstrated dose-dependent decrease in H3R2 methylation in both biochemical and cellular assays provides a validated biomarker for confirming target engagement [1]. This enables precise investigation of H3R2me2a's role in transcriptional repression and its interplay with other epigenetic modifications, a research avenue not directly addressable with broader PRMT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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